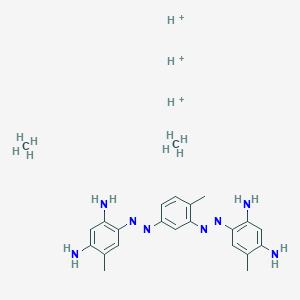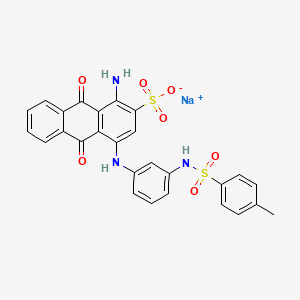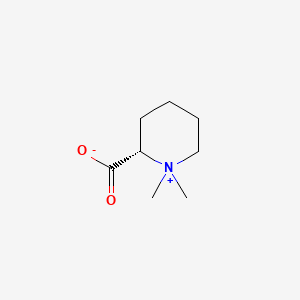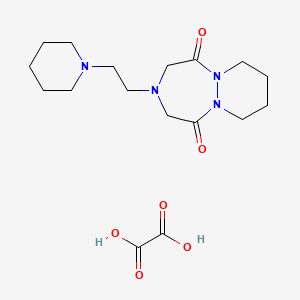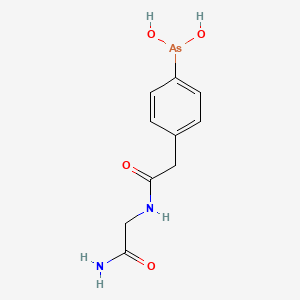
p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid: is an organoarsenic compound with the molecular formula C10H13AsN2O4 This compound is characterized by the presence of an arsonous acid group attached to a benzene ring, which is further substituted with carbamoylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid typically involves the reaction of benzenearsonous acid with carbamoylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acids.
Reduction: It can be reduced to form arsonous acids or arsines.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the exchange of functional groups.
Major Products:
Oxidation: Formation of arsonic acids.
Reduction: Formation of arsonous acids or arsines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid is used as a reagent in organic synthesis, particularly in the preparation of arsonic acid derivatives. It is also studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial agent due to its organoarsenic structure. It is also explored for its potential use in cancer therapy, as arsenic compounds have shown promise in the treatment of certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
Benzenearsonic acid: Similar structure but lacks the carbamoylmethyl groups.
p-Arsanilic acid: Contains an arsonic acid group attached to a benzene ring but with different substituents.
Roxarsone: An organoarsenic compound used as a feed additive in poultry and swine production.
Uniqueness: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid is unique due to the presence of carbamoylmethyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
5425-25-2 |
|---|---|
Molecular Formula |
C10H13AsN2O4 |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
[4-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]phenyl]arsonous acid |
InChI |
InChI=1S/C10H13AsN2O4/c12-9(14)6-13-10(15)5-7-1-3-8(4-2-7)11(16)17/h1-4,16-17H,5-6H2,(H2,12,14)(H,13,15) |
InChI Key |
LRSLZGFHUOYTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)N)[As](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


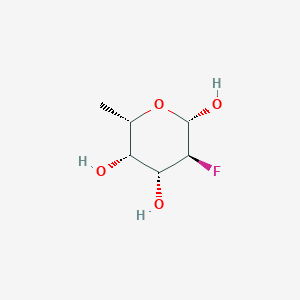
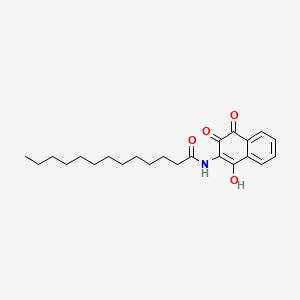
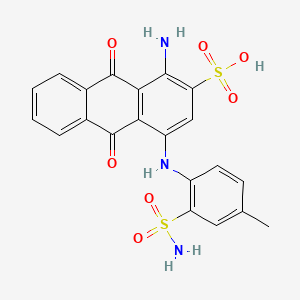
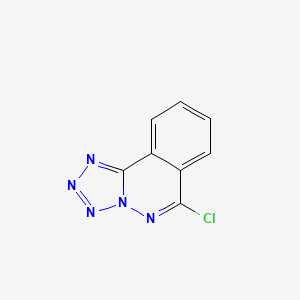
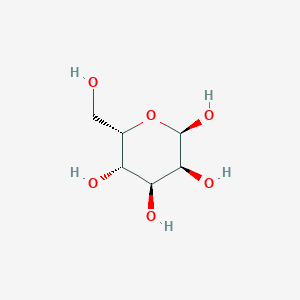
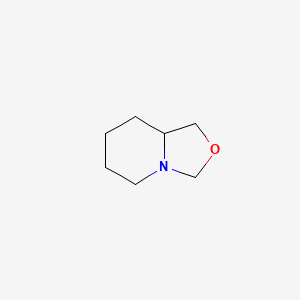
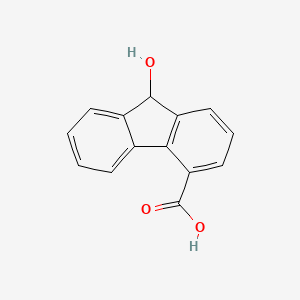
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
